5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a bromine atom and a carboxamide group
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets to induce therapeutic effects . The exact interaction and the resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of Carboxamide: The brominated furan is then reacted with 2-hydroxy-2-phenylpropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Industry: The compound’s derivatives are studied for their potential use as intermediates in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with different substituents, showing varied biological activities.
2-furoic acid derivatives: Compounds with a furan ring and carboxylic acid group, used in various chemical and biological applications.
Uniqueness
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, hydroxyl group, and carboxamide linkage makes it a versatile compound for various research and industrial applications.
Biological Activity
5-Bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, underlying mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring, a bromine atom, a hydroxyl group, and a carboxamide linkage. These structural components contribute to its biological activity by influencing its interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. In vitro tests reveal that it can inhibit the growth of cancer cell lines, particularly lung adenocarcinoma (A549 cells). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against A549 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 15 | Induces apoptosis and cell cycle arrest |
Cisplatin | 10 | DNA cross-linking |
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its efficacy suggests potential for development into therapeutic agents for treating infections caused by resistant bacteria.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression and microbial resistance. For instance, it may inhibit topoisomerases or proteases that are crucial for cell proliferation and survival.
Receptor Binding
Its structural features allow it to bind effectively to various receptors, modulating their activity and leading to therapeutic effects. This includes potential interactions with targets involved in inflammatory responses and cell signaling pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Study : A recent study evaluated the cytotoxic effects of various derivatives on A549 cells, demonstrating that modifications in the side chains significantly affected potency. The study highlighted that compounds with hydroxyl groups exhibited enhanced activity due to improved solubility and cellular uptake.
- Antimicrobial Study : Another investigation assessed the antimicrobial properties against resistant bacterial strains. The findings indicated that the compound's efficacy was linked to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxy-2-phenylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(18,10-5-3-2-4-6-10)9-16-13(17)11-7-8-12(15)19-11/h2-8,18H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQIQQDSWOJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(O1)Br)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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